S-tert-Butyl phenylcarbamothioate
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Overview
Description
S-tert-Butyl phenylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a tert-butyl group attached to a phenylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl phenylcarbamothioate typically involves the reaction of tert-butyl isothiocyanate with phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: S-tert-Butyl phenylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: S-tert-Butyl phenylcarbamothioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a reagent in various chemical transformations.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of S-tert-Butyl phenylcarbamothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. The presence of the tert-butyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
- tert-Butyl phenylcarbamate
- tert-Butyl phenylcarbamide
- tert-Butyl phenylcarbamate
Uniqueness: S-tert-Butyl phenylcarbamothioate is unique due to the presence of the sulfur atom in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. The sulfur atom enhances the compound’s reactivity and allows it to participate in specific chemical reactions that are not possible with similar oxygen-containing compounds.
Properties
CAS No. |
62603-67-2 |
---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
S-tert-butyl N-phenylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |
InChI Key |
OBDXXAOTBWFFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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